molecular formula C19H20N2O4 B2416023 2-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide CAS No. 922108-19-8

2-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide

Cat. No.: B2416023
CAS No.: 922108-19-8
M. Wt: 340.379
InChI Key: CFGGTQAQVKOIAA-UHFFFAOYSA-N
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Description

2-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a useful research compound. Its molecular formula is C19H20N2O4 and its molecular weight is 340.379. The purity is usually 95%.
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Properties

IUPAC Name

2-ethoxy-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-3-21-15-7-5-6-8-17(15)25-16-10-9-13(11-14(16)19(21)23)20-18(22)12-24-4-2/h5-11H,3-4,12H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGGTQAQVKOIAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)COCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a complex organic compound characterized by a dibenzo[b,f][1,4]oxazepine core. This structure is notable for its potential biological activity and therapeutic applications in medicinal chemistry and pharmacology. The compound's unique features may influence its interaction with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The chemical formula of this compound is C19H20N2O4C_{19}H_{20}N_{2}O_{4} with a molecular weight of approximately 340.4 g/mol. Its structure includes an ethoxy group and an acetamide moiety attached to the dibenzo[b,f][1,4]oxazepine framework, which is essential for its biological activity.

PropertyValue
Molecular FormulaC19H20N2O4C_{19}H_{20}N_{2}O_{4}
Molecular Weight340.4 g/mol
CAS Number922108-19-8

The mechanism of action for this compound involves its interaction with specific molecular targets such as neurotransmitter receptors and enzymes. This interaction can modulate cellular signaling pathways, potentially leading to therapeutic effects in various conditions.

Biological Activity

Research indicates that compounds with a dibenzo[b,f][1,4]oxazepine core exhibit a range of biological activities, including:

Anticancer Activity: Preliminary studies suggest that this compound may possess anticancer properties, potentially through the inhibition of tumor cell proliferation or induction of apoptosis in cancer cells.

Anti-inflammatory Effects: The compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Neuropharmacological Effects: Given its structure, it may interact with neurotransmitter systems, possibly influencing mood disorders or neurodegenerative conditions.

Case Studies and Research Findings

  • Anticancer Studies: In vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines. For instance, derivatives of the dibenzo[b,f][1,4]oxazepine core have demonstrated significant cytotoxicity against breast cancer cells (MCF7) and lung cancer cells (A549) .
  • Anti-inflammatory Activity: A study investigating the anti-inflammatory effects of similar oxazepine derivatives reported a reduction in pro-inflammatory cytokines in animal models of inflammation .
  • Neuropharmacological Research: Research on oxazepine derivatives has indicated potential benefits in models of anxiety and depression, suggesting that these compounds may act as modulators of serotonin or dopamine receptors .

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